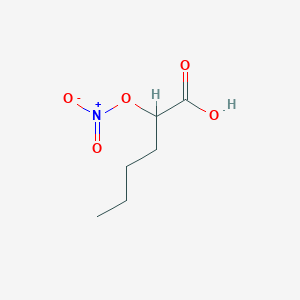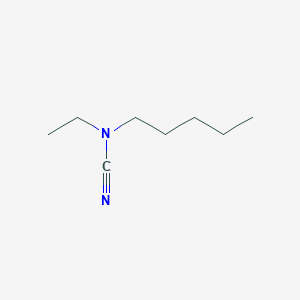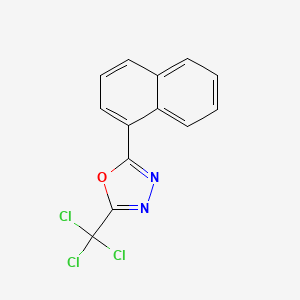
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole is a unique organosilicon compound characterized by its silole ring structure Siloles are a class of compounds known for their interesting electronic properties, making them valuable in various scientific and industrial applications
Métodos De Preparación
The synthesis of 1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nitration of a dimethylsilole precursor under controlled conditions to introduce the nitro group.
Reaction Conditions: The nitration reaction is usually carried out using a mixture of nitric acid and sulfuric acid at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate.
Substitution: The silole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium catalysts, potassium permanganate, and various electrophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Aplicaciones Científicas De Investigación
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organosilicon compounds. Its unique electronic properties make it valuable in the study of silicon-based materials.
Biology: Research is ongoing to explore its potential as a bioactive molecule, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound’s reactivity and ability to form stable complexes with metals make it a candidate for drug delivery systems and diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The exact mechanism of action of 1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole depends on its specific application. Generally, the compound interacts with molecular targets through its nitro and silole groups, which can participate in various chemical reactions. The pathways involved often include electron transfer processes, coordination with metal ions, and interactions with biological macromolecules.
Comparación Con Compuestos Similares
1,1-Dimethyl-3-nitro-2,3-dihydro-1H-silole can be compared with other similar compounds:
Similar Compounds: Examples include 1,1-Dimethyl-2,3-dihydro-1H-silole, 1,1-Dimethyl-3-nitro-1H-silole, and 1,1-Dimethyl-3-amino-2,3-dihydro-1H-silole.
Uniqueness: The presence of both nitro and dimethyl groups in this compound distinguishes it from other siloles, providing it with unique reactivity and electronic properties. This makes it particularly valuable in applications requiring specific chemical behaviors.
Propiedades
Número CAS |
78759-79-2 |
|---|---|
Fórmula molecular |
C6H11NO2Si |
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
1,1-dimethyl-3-nitro-2,3-dihydrosilole |
InChI |
InChI=1S/C6H11NO2Si/c1-10(2)4-3-6(5-10)7(8)9/h3-4,6H,5H2,1-2H3 |
Clave InChI |
ZRBFHUJBBXKNLY-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CC(C=C1)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


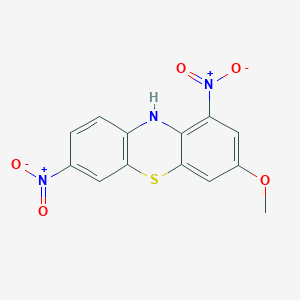
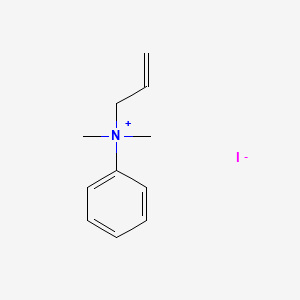
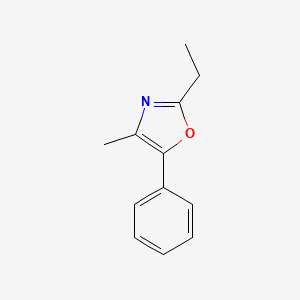
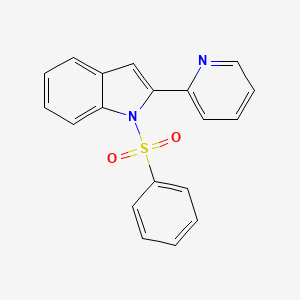
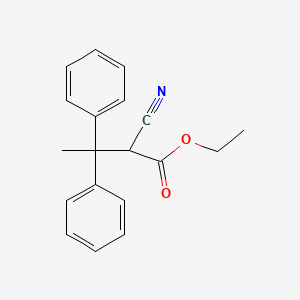
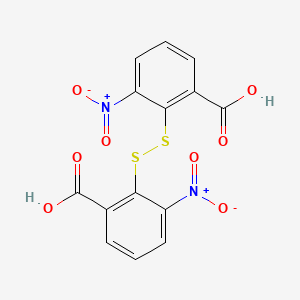
![1-[(Decylsulfanyl)methyl]-3-methylpyridin-1-ium chloride](/img/structure/B14443012.png)

![[2-Acetyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14443030.png)
![[([1,1'-Biphenyl]-4-yl)ethynyl](trimethyl)silane](/img/structure/B14443031.png)
